N-Desmethyl ofloxacin

Description

Structure

3D Structure

Properties

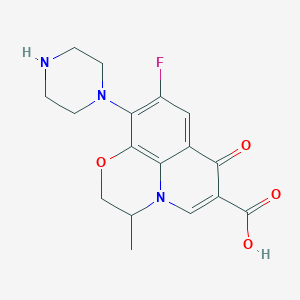

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSSAPQZDHYRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017803 |

Source

|

| Record name | N-Desmethyl ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82419-52-1 |

Source

|

| Record name | N-Desmethyl ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82419-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYL OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4363I4ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical characteristics of N-Desmethyl ofloxacin

An In-depth Technical Guide to the Physicochemical Characteristics of N-Desmethyl Ofloxacin (B1677185)

Introduction

N-Desmethyl ofloxacin is a primary human metabolite of ofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] As a key impurity and active metabolite, a thorough understanding of its physicochemical properties is essential for researchers, scientists, and professionals involved in drug development, quality control, and pharmacokinetic studies.[3] Although it possesses microbiological activity, it is less potent than its parent compound, ofloxacin.[1] This guide provides a detailed overview of the known physicochemical characteristics of N-Desmethyl ofloxacin, outlines relevant experimental protocols for its analysis, and visualizes its metabolic origin and analytical workflow.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-Desmethyl ofloxacin. Data is compiled from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | 7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [4] |

| Synonyms | Desmethyl Ofloxacin, Ofloxacin Impurity E, Ofloxacin Related Compound A | [5][6][7] |

| CAS Number | 82419-52-1 | [4][5][6] |

| Molecular Formula | C₁₇H₁₈FN₃O₄ | [4][6][8] |

| Molecular Weight | 347.34 g/mol | [4][6] |

| Computed logP (XLogP3) | -0.9 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| pKa (Predicted) | Similar to parent compound Ofloxacin (pKa₁: 5.97 for carboxylic acid, pKa₂: 8.28 for piperazinyl nitrogen)[1] | N/A |

| Solubility | No direct data available. The hydrochloride salt of the related N-desmethyl Levofloxacin is soluble in PBS (pH 7.2) at 5 mg/mL, DMSO at 25 mg/mL, and DMF at 30 mg/mL.[9] | N/A |

Metabolism and Formation

N-Desmethyl ofloxacin is formed in the liver as a result of the metabolism of ofloxacin. This process accounts for a minor fraction of the parent drug's elimination, with less than 10% of an ofloxacin dose being metabolized.[1] Of this fraction, approximately 3-6% is converted to N-Desmethyl ofloxacin, while a smaller portion becomes ofloxacin N-oxide.[1]

Caption: Metabolic pathway of Ofloxacin to its primary metabolites.

Experimental Protocols

The quantification and analysis of N-Desmethyl ofloxacin, particularly in biological matrices and pharmaceutical formulations, are predominantly performed using High-Performance Liquid Chromatography (HPLC).

Determination of N-Desmethyl Ofloxacin by Reversed-Phase HPLC

This protocol describes a general method for the separation and quantification of N-Desmethyl ofloxacin as an impurity in ofloxacin samples or for pharmacokinetic studies.[10][11]

1. Objective: To separate and quantify N-Desmethyl ofloxacin from its parent drug, ofloxacin, and other related impurities.

2. Materials and Equipment:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

-

Reference standards for ofloxacin and N-Desmethyl ofloxacin

-

HPLC-grade acetonitrile (B52724) and water

-

Potassium dihydrogen phosphate (B84403) and orthophosphoric acid

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

3. Chromatographic Conditions:

-

Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile. A common ratio is 70:30 (v/v).[11] A gradient elution may be required for optimal separation from all impurities.[10]

-

Flow Rate: 1.0 mL/min[11]

-

Column Temperature: 30°C[11]

-

Detection Wavelength: 294 nm[11]

-

Injection Volume: 20 µL[11]

4. Solution Preparation:

-

Diluent: The mobile phase is typically used as the diluent.

-

Standard Solution: Prepare a stock solution of the N-Desmethyl ofloxacin reference standard in the diluent. Create a series of working standard solutions by serial dilution to generate a calibration curve.

-

Sample Solution: For pharmaceutical tablets, accurately weigh and powder the tablets. Transfer a quantity of powder equivalent to a known amount of ofloxacin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[11] For biological samples (e.g., serum), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is required before filtration and injection.[12][13]

5. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the N-Desmethyl ofloxacin peak based on its retention time compared to the reference standard.

-

Quantify the amount of N-Desmethyl ofloxacin in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Caption: General workflow for the analysis of N-Desmethyl Ofloxacin.

References

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ofloxacin | 82419-36-1 [chemicalbook.com]

- 3. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N-Desmethyl Ofloxacin | CAS# 82419-52-1 | C17H18FN3O4 [symteraanalytics.com]

- 7. N-DESMETHYL OFLOXACIN [drugfuture.com]

- 8. N-Desmethyl ofloxacin - Immunomart [immunomart.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl ofloxacin (B1677185), also known as ofloxacin impurity E, is a primary metabolite and a significant process impurity of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. Its synthesis and characterization are crucial for the quality control of ofloxacin production and for further pharmacological studies. This technical guide provides a comprehensive overview of the synthetic pathway to N-desmethyl ofloxacin and detailed methodologies for its characterization. The synthesis involves the nucleophilic substitution of piperazine (B1678402) on a difluorinated quinolone carboxylic acid core. Characterization is primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document serves as a detailed resource for researchers and professionals involved in the development, manufacturing, and analysis of ofloxacin and related compounds.

Introduction

Ofloxacin is a synthetic chemotherapeutic agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. During its synthesis and metabolic breakdown, several related substances are formed. Among these, N-desmethyl ofloxacin is of particular interest as it is a known impurity and an active metabolite. The presence and quantity of this impurity are critical quality attributes of ofloxacin drug substances and products. Therefore, having a well-established method for its synthesis and a thorough understanding of its characterization is essential for regulatory compliance and drug safety.

This guide details the chemical synthesis of N-desmethyl ofloxacin and the analytical techniques employed for its comprehensive characterization, providing a valuable resource for quality control laboratories, and research and development teams.

Synthesis of N-Desmethyl Ofloxacin

The most common and effective route for the synthesis of N-desmethyl ofloxacin involves the reaction of piperazine with a key intermediate, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process: first, the synthesis of the tricyclic carboxylic acid core, followed by the nucleophilic substitution with piperazine.

Experimental Protocols

Step 1: Synthesis of (±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

This key intermediate can be synthesized via the hydrolysis of its corresponding ethyl ester.

-

Materials:

-

Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.

-

Heat the mixture at 50-60 °C for approximately 3 hours.

-

Distill off the solvent under reduced pressure.

-

To the residue, add water and neutralize with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield the desired carboxylic acid.

-

The crude product can be further purified by recrystallization from ethanol.[1]

-

Step 2: Synthesis of N-Desmethyl Ofloxacin

-

Materials:

-

(±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

-

Piperazine

-

A suitable solvent (e.g., Dimethyl Sulfoxide - DMSO, or Pyridine)

-

-

Procedure:

-

Dissolve (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid in a suitable solvent such as DMSO or pyridine.

-

Add an excess of piperazine to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain crude N-desmethyl ofloxacin.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Characterization of N-Desmethyl Ofloxacin

A comprehensive characterization of N-desmethyl ofloxacin is critical to confirm its identity and purity. This involves a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of N-desmethyl ofloxacin is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈FN₃O₄ | [2] |

| Molecular Weight | 347.34 g/mol | [2] |

| Exact Mass | 347.12813423 Da | [2] |

| Appearance | Off-white to pale yellow crystalline powder | |

| CAS Number | 82419-52-1 | [2] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of N-desmethyl ofloxacin and for its quantification in ofloxacin samples. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: HPLC Method for Ofloxacin and its Impurities

A gradient RP-HPLC method can be used for the separation and quantification of ofloxacin and its related impurities, including N-desmethyl ofloxacin.[3][4][5]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Buffer: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient program varying the proportions of Mobile Phase A and B. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 294 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase |

Chromatographic Data

The typical retention times (RT) and relative retention times (RRT) for ofloxacin and N-desmethyl ofloxacin using a similar HPLC method are summarized below.[3][4]

| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |

| Ofloxacin | ~20.04 | 1.00 |

| N-Desmethyl Ofloxacin | ~21.94 | ~1.09 |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of N-desmethyl ofloxacin.

3.3.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-desmethyl ofloxacin, the expected molecular ion peak would correspond to its molecular weight.

| Technique | Expected Observation |

| LC-MS (ESI+) | [M+H]⁺ ion at m/z 348.1354, corresponding to the protonated molecule (C₁₇H₁₉FN₃O₄⁺). |

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the benzoxazine (B1645224) ring system, the piperazine ring, and the methyl group. The absence of the N-methyl signal (typically a singlet around 2.3-2.5 ppm in ofloxacin) and the presence of an NH proton on the piperazine ring would be key distinguishing features.

-

¹³C NMR: The spectrum will show distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and donating groups present.

3.3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-desmethyl ofloxacin is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| N-H stretch (secondary amine) | 3500 - 3300 |

| C=O stretch (ketone) | ~1620 |

| C=O stretch (carboxylic acid) | ~1715 |

| C-F stretch | 1200 - 1000 |

| C-O-C stretch (ether) | ~1055 |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of N-desmethyl ofloxacin. The synthetic route via nucleophilic substitution of piperazine on a difluoro-quinolone carboxylic acid core is a reliable method for obtaining this important ofloxacin-related compound. The characterization, employing a combination of HPLC for purity assessment and spectroscopic techniques (MS, NMR, and IR) for structural confirmation, ensures the identity and quality of the synthesized material. The information presented herein is intended to be a valuable resource for scientists and professionals working in the fields of pharmaceutical chemistry, quality control, and drug development.

References

In Vitro Antibacterial Activity of N-Desmethyl Ofloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum efficacy is attributed to its potent inhibition of bacterial DNA gyrase and topoisomerase IV. The metabolism of ofloxacin in the human body leads to the formation of several metabolites, with N-Desmethyl ofloxacin being one of the most significant. Understanding the antibacterial properties of this metabolite is crucial for a comprehensive assessment of the overall therapeutic effect of ofloxacin. This technical guide provides an in-depth overview of the in vitro antibacterial activity of N-Desmethyl ofloxacin, including its mechanism of action, comparative activity with ofloxacin, and detailed experimental protocols for its evaluation.

Data Presentation: Comparative Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for N-Desmethyl ofloxacin against a wide range of bacterial isolates are not extensively documented in publicly available literature, it is consistently reported that N-Desmethyl ofloxacin possesses significant antimicrobial activity, albeit less potent than its parent compound, ofloxacin.[1][2] Less than 10% of a single dose of ofloxacin is metabolized, with approximately 3-6% being converted to desmethyl ofloxacin.[1]

The following tables summarize the known antibacterial spectrum of ofloxacin to provide a baseline for understanding the expected, though weaker, activity of its N-desmethyl metabolite.

Table 1: In Vitro Antibacterial Spectrum of Ofloxacin

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 - 4 | 0.25 | 0.5 |

| Staphylococcus aureus (Oxacillin-resistant) | 0.12 - 128 | 2 | 32 |

| Staphylococcus epidermidis | 0.12 - 32 | 0.5 | 4 |

| Streptococcus pneumoniae | 0.25 - 8 | 1 | 2 |

| Streptococcus pyogenes | 0.25 - 4 | 1 | 2 |

| Enterococcus faecalis | 0.5 - 16 | 2 | 8 |

| Gram-Negative Aerobes | |||

| Escherichia coli | ≤0.015 - 32 | 0.06 | 0.25 |

| Klebsiella pneumoniae | ≤0.03 - 64 | 0.12 | 0.5 |

| Enterobacter cloacae | ≤0.03 - 128 | 0.12 | 2 |

| Proteus mirabilis | ≤0.03 - 16 | 0.12 | 0.5 |

| Pseudomonas aeruginosa | 0.06 - >128 | 1 | 8 |

| Haemophilus influenzae | ≤0.008 - 1 | 0.03 | 0.06 |

| Neisseria gonorrhoeae | ≤0.004 - 0.5 | 0.015 | 0.06 |

| Acinetobacter baumannii | 0.12 - 64 | 1 | 8 |

| Anaerobes | |||

| Bacteroides fragilis | 0.25 - 32 | 4 | 16 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. The values are compiled from multiple sources.

Table 2: Qualitative Comparison of In Vitro Activity

| Compound | General Antibacterial Potency | Spectrum of Activity |

| Ofloxacin | High | Broad-spectrum against Gram-positive and Gram-negative bacteria.[3][4][5][6] |

| N-Desmethyl ofloxacin | Less active than ofloxacin | Assumed to have a similar, but weaker, spectrum to ofloxacin.[1][2] |

Mechanism of Action

The antibacterial action of ofloxacin and, by extension, N-Desmethyl ofloxacin, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a critical step for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of N-Desmethyl Ofloxacin.

Experimental Protocols

The in vitro antibacterial activity of N-Desmethyl ofloxacin can be determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

-

Materials:

-

N-Desmethyl ofloxacin and Ofloxacin analytical grade powder

-

Appropriate solvent (e.g., sterile distilled water or DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (test isolates and quality control strains like E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator

-

-

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of N-Desmethyl ofloxacin and ofloxacin. Perform serial twofold dilutions in CAMHB in the wells of the 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies. Suspend the colonies in a suitable broth and incubate until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculum Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth.

-

2. Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

-

Materials:

-

N-Desmethyl ofloxacin and Ofloxacin analytical grade powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains

-

Inoculum replicating apparatus

-

-

Procedure:

-

Preparation of Agar Plates: Prepare a series of MHA plates each containing a different concentration of the antimicrobial agent. This is done by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation and Standardization: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Apply a standardized number of bacterial cells to the surface of each agar plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

-

Caption: General workflow for MIC determination.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.

1. DNA Gyrase Supercoiling Assay

-

Principle: This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

-

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP)

-

N-Desmethyl ofloxacin

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of N-Desmethyl ofloxacin.

-

Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzymatic activity) can be determined.

-

2. Topoisomerase IV Decatenation Assay

-

Principle: This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles into individual circular DNA molecules.

-

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA), a network of catenated DNA circles

-

Assay buffer

-

N-Desmethyl ofloxacin

-

Agarose gel electrophoresis system

-

DNA staining agent

-

-

Procedure:

-

Reaction Setup: Combine the assay buffer, kDNA, and varying concentrations of N-Desmethyl ofloxacin.

-

Enzyme Addition: Add purified topoisomerase IV to start the reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction.

-

Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Analysis: Catenated kDNA remains in the well, while decatenated DNA monomers can enter the gel. Inhibition is observed as a decrease in the amount of decatenated DNA monomers. The IC₅₀ can be calculated.

-

Conclusion and Future Directions

N-Desmethyl ofloxacin, a primary metabolite of ofloxacin, exhibits in vitro antibacterial activity, although it is less potent than the parent drug. Its mechanism of action is consistent with that of fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While comprehensive quantitative data on its antibacterial spectrum is currently lacking in the literature, the standardized protocols outlined in this guide provide a clear framework for conducting such investigations. Further research to determine the specific MIC values of N-Desmethyl ofloxacin against a broad panel of clinical isolates is warranted to fully elucidate its contribution to the overall antibacterial efficacy of ofloxacin and its potential clinical relevance.

References

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. go.drugbank.com [go.drugbank.com]

N-Desmethyl Ofloxacin: A Technical Guide on its Presumed Mechanism of Action Against Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl ofloxacin (B1677185) is a primary metabolite of ofloxacin, a second-generation fluoroquinolone antibiotic.[1][2] While ofloxacin has been extensively studied and utilized for its broad-spectrum antibacterial activity, the specific contributions of its metabolites to its overall therapeutic efficacy are less well-defined. This technical guide provides an in-depth overview of the presumed mechanism of action of N-desmethyl ofloxacin against bacteria, based on the well-established activity of its parent compound and other fluoroquinolones. It is important to note that while N-desmethyl ofloxacin is known to possess antibacterial properties, specific quantitative data on its enzymatic inhibition and a comprehensive spectrum of its minimum inhibitory concentrations (MICs) are not extensively available in publicly accessible literature.[3] This guide, therefore, extrapolates the likely mechanism and provides standardized experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The antibacterial action of fluoroquinolones, and by extension, likely N-desmethyl ofloxacin, is the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

2.1. Dual Targeting of DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.[4][5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme's primary role is the decatenation (separation) of interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells. It also plays a role in relaxing positive supercoils. In many Gram-positive bacteria, topoisomerase IV is the primary target.[4]

By inhibiting these enzymes, N-desmethyl ofloxacin is presumed to trap them in a transient state where they have cleaved the DNA strands but are unable to reseal them. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[4]

Signaling Pathway Diagram

Caption: Presumed signaling pathway of N-desmethyl ofloxacin leading to bacterial cell death.

Quantitative Data

Specific quantitative data for N-desmethyl ofloxacin is limited in the available literature. The following tables are presented as a template to illustrate how such data would be structured for comparative analysis. The values for ofloxacin are sourced from existing literature to provide a benchmark.

Table 1: Comparative In Vitro Activity (IC50 in µg/mL)

| Compound | DNA Gyrase (E. coli) | Topoisomerase IV (S. aureus) |

| Ofloxacin | 0.98[6] | Data not available |

| N-Desmethyl Ofloxacin | Data not available | Data not available |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)

| Bacterial Species | Ofloxacin | N-Desmethyl Ofloxacin |

| Escherichia coli | 0.06 - 0.25 | Data not available |

| Staphylococcus aureus | 0.12 - 0.5 | Data not available |

| Pseudomonas aeruginosa | 0.5 - 2.0 | Data not available |

| Streptococcus pneumoniae | 0.5 - 2.0 | Data not available |

Note: MIC ranges for ofloxacin are indicative and can vary between studies and strains.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of N-desmethyl ofloxacin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Objective: To determine the lowest concentration of N-desmethyl ofloxacin that inhibits the visible growth of a bacterium.

Materials:

-

N-desmethyl ofloxacin

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of N-desmethyl ofloxacin in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the N-desmethyl ofloxacin stock solution with CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted N-desmethyl ofloxacin with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of N-desmethyl ofloxacin at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

Experimental Workflow for MIC Determination

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC).

DNA Gyrase Supercoiling Inhibition Assay

This protocol is a standard method to assess the inhibition of DNA gyrase activity.[8]

Objective: To determine the concentration of N-desmethyl ofloxacin required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC₅₀).

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

N-desmethyl ofloxacin

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel documentation system

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of N-desmethyl ofloxacin.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for DNA supercoiling.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel.

-

Visualization and Analysis: After electrophoresis, stain the gel with a DNA-binding dye and visualize it under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities using densitometry software to determine the percentage of supercoiled DNA at each inhibitor concentration.

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the N-desmethyl ofloxacin concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Topoisomerase IV Decatenation Inhibition Assay

This protocol is a standard method to assess the inhibition of topoisomerase IV activity.[8]

Objective: To determine the IC₅₀ of N-desmethyl ofloxacin for the decatenation activity of topoisomerase IV.

Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles

-

N-desmethyl ofloxacin

-

Assay buffer (similar to the gyrase assay buffer)

-

Agarose gel electrophoresis system

-

DNA staining agent

-

Gel documentation system

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of N-desmethyl ofloxacin.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV. Include appropriate positive and negative controls.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction with a suitable stop buffer.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Visualization and Analysis: Stain and visualize the gel. Quantify the amount of decatenated DNA to determine the percentage of inhibition at each N-desmethyl ofloxacin concentration.

-

IC₅₀ Determination: Calculate the IC₅₀ value as described for the DNA gyrase assay.

Experimental Workflow for Topoisomerase Inhibition Assays

Caption: A generalized workflow for determining the inhibitory activity of N-desmethyl ofloxacin against bacterial topoisomerases.

Conclusion

N-desmethyl ofloxacin, a metabolite of ofloxacin, is presumed to exert its antibacterial effect through the inhibition of bacterial DNA gyrase and topoisomerase IV, a mechanism consistent with the fluoroquinolone class of antibiotics. While it is established to have antimicrobial activity, there is a clear need for further research to quantify its potency against a broad range of bacterial pathogens and to determine its specific inhibitory concentrations against its target enzymes. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations, which will be crucial for a comprehensive understanding of the pharmacological profile of N-desmethyl ofloxacin and its contribution to the overall efficacy of its parent drug, ofloxacin.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Desmethyl Ofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Desmethyl ofloxacin (B1677185), a primary metabolite of the fluoroquinolone antibiotic ofloxacin. Due to the limited availability of direct experimental spectra for this specific metabolite, this document presents a combination of known mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are derived from the extensive data available for the parent compound, ofloxacin, providing a reliable reference for researchers in drug metabolism, pharmacokinetics, and analytical development.

Mass Spectrometry (MS)

Mass spectrometry data is critical for the confirmation of the molecular weight and identification of N-Desmethyl ofloxacin.

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₈FN₃O₄ | PubChem |

| Molecular Weight | 347.34 g/mol | PubChem[1] |

| Exact Mass | 347.12813423 Da | PubChem[1] |

Fragmentation Pattern (Predicted): While a full experimental mass spectrum is not publicly available, the fragmentation of N-Desmethyl ofloxacin under electrospray ionization (ESI) is expected to be similar to that of ofloxacin. Key fragmentation would likely involve the piperazine (B1678402) ring and the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for N-Desmethyl ofloxacin. These predictions are based on the known spectral data of ofloxacin, with adjustments made for the removal of the N-methyl group on the piperazine ring. This structural change is expected to cause a slight upfield shift for the protons and carbons of the piperazine ring.

Table 2.1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (Piperazine) | ~ 3.0 - 3.2 | m |

| H-3', H-5' (Piperazine) | ~ 3.2 - 3.4 | m |

| H-5 | ~ 8.6 | s |

| H-8 | ~ 6.8 | d |

| CH (Oxazine) | ~ 4.9 | q |

| CH₂ (Oxazine) | ~ 4.4 - 4.6 | m |

| CH₃ (Oxazine) | ~ 1.5 | d |

| NH (Piperazine) | Broad singlet | |

| COOH | ~ 14.5 | s |

Table 2.2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 147 |

| C-3 | ~ 112 |

| C-4 | ~ 177 |

| C-4a | ~ 120 |

| C-5 | ~ 107 |

| C-6 | ~ 155 (d, JC-F ≈ 250 Hz) |

| C-7 | ~ 120 (d, JC-F ≈ 8 Hz) |

| C-8 | ~ 107 |

| C-8a | ~ 140 |

| C-1' (Piperazine) | ~ 138 |

| C-2', C-6' (Piperazine) | ~ 45 |

| C-3', C-5' (Piperazine) | ~ 50 |

| CH (Oxazine) | ~ 70 |

| CH₂ (Oxazine) | ~ 50 |

| CH₃ (Oxazine) | ~ 18 |

| COOH | ~ 168 |

Infrared (IR) Spectroscopy

The IR spectrum of N-Desmethyl ofloxacin is expected to be very similar to that of ofloxacin. The primary difference would be the presence of an N-H stretching vibration from the secondary amine in the piperazine ring.

Table 3.1: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (Secondary amine) | ~ 3300 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Ketone) | ~ 1725 | Strong |

| C=O stretch (Carboxylic acid) | ~ 1620 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N stretch | 1350 - 1000 | Medium |

| C-F stretch | 1200 - 1000 | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols based on common practices for the analysis of fluoroquinolones and their metabolites.

Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of N-Desmethyl ofloxacin.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent LC-MS/MS system).

-

Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: Zorbax eclipse XBD C₁₈ column (150 mm × 4.6 mm i.d., 5 μm).[2]

-

Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 0.5% formic acid in water (23:10:67 v/v).[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for m/z 100-500 and product ion scan of the precursor ion (m/z 348.1).

-

Capillary Voltage: 4.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

Sample Preparation:

-

Prepare a stock solution of N-Desmethyl ofloxacin (if a standard is available) or the sample containing the metabolite in a suitable solvent (e.g., methanol).

-

For biological samples, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.[3][4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and dilute with the mobile phase before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of N-Desmethyl ofloxacin.

Instrumentation:

-

Bruker DRX-500 Spectrometer or equivalent.

Experimental Conditions:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Temperature: 25 °C.

-

¹H NMR:

-

Frequency: 500 MHz.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 2 s.

-

-

¹³C NMR:

-

Frequency: 125 MHz.

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024.

-

Relaxation Delay: 5 s.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified N-Desmethyl ofloxacin sample in approximately 0.7 mL of the deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Desmethyl ofloxacin.

Instrumentation:

-

Perkin-Elmer RXI FTIR spectrometer or equivalent.[5]

Experimental Conditions:

-

Method: KBr pellet method.[5]

-

Spectral Range: 4000 - 400 cm⁻¹.[5]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

Sample Preparation:

-

Grind 1-2 mg of the N-Desmethyl ofloxacin sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Visualizations

The following diagrams illustrate the metabolic pathway of ofloxacin and a general workflow for the spectroscopic analysis.

Caption: Metabolic pathway of ofloxacin to N-Desmethyl ofloxacin.

Caption: General workflow for spectroscopic analysis.

References

- 1. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistryjournal.in [chemistryjournal.in]

N-Desmethyl Ofloxacin: A Comprehensive Technical Guide to its Role as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections. While the majority of an administered dose of ofloxacin is excreted unchanged, a small portion undergoes metabolism in the human body, leading to the formation of two primary metabolites: N-desmethyl ofloxacin and ofloxacin N-oxide.[1][2] This technical guide provides an in-depth exploration of N-desmethyl ofloxacin, focusing on its pharmacokinetics, analytical determination, and biological activity. Understanding the profile of this metabolite is crucial for a comprehensive assessment of ofloxacin's disposition and overall therapeutic effect.

Metabolism and Pharmacokinetics

The metabolism of ofloxacin is limited, with less than 10% of a dose being metabolized.[2] N-demethylation of the piperazinyl substituent of ofloxacin results in the formation of N-desmethyl ofloxacin. While the specific cytochrome P450 (CYP450) isozymes responsible for this biotransformation in humans have not been definitively identified in the reviewed literature, CYP450 enzymes are generally known to catalyze N-demethylation reactions.[3][4][5]

The pharmacokinetic profile of N-desmethyl ofloxacin is significantly influenced by renal function. In individuals with normal renal function, the metabolite is detected at low concentrations in both plasma and urine.[1][6] However, in patients with renal impairment, the elimination of both ofloxacin and its metabolites is delayed, leading to their accumulation.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of N-desmethyl ofloxacin in different patient populations.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Ofloxacin in Patients with End-Stage Renal Failure Following a Single 600 mg Oral Dose of Ofloxacin [7]

| Parameter | Mean Value | Standard Deviation |

| Cmax (mg/L) | 0.21 | - |

| Time to Cmax (Tmax, h) | Appears between 4-8 h | - |

| Serum Concentration at 24h (% of Ofloxacin) | 2-20% | - |

Table 2: Urinary Excretion of Ofloxacin Metabolites in Healthy Volunteers [6][8]

| Metabolite | Percentage of Dose Excreted in Urine (Oral Administration) | Percentage of Dose Excreted in Urine (Intravenous Administration) |

| N-Desmethyl Ofloxacin & Ofloxacin N-oxide (combined) | ~4.0% | ~4.3% |

Experimental Protocols

Accurate quantification of N-desmethyl ofloxacin in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method for Ofloxacin and its Metabolites in Human Serum

This method is based on the protocol described by White et al. (1988).[2][7][8]

-

Sample Preparation:

-

To 1 mL of serum, add an internal standard.

-

Precipitate proteins by adding 2 mL of acetonitrile (B52724).

-

Vortex and centrifuge the mixture.

-

Separate the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer. The exact composition and pH should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for both ofloxacin and its metabolites (e.g., 294 nm).

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Ofloxacin and Metabolites in Human Plasma or Urine

This synthesized protocol is based on principles from various validated methods for fluoroquinolones.[9][10][11][12]

-

Sample Preparation:

-

To a small volume of plasma or urine (e.g., 50 µL), add an appropriate internal standard (e.g., a deuterated analog).

-

Perform protein precipitation with a solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Dilute the supernatant with a suitable buffer before injection.

-

-

UPLC Conditions:

-

Column: A sub-2 µm particle size reverse-phase column (e.g., C18 or PFP).

-

Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for ofloxacin and N-desmethyl ofloxacin need to be determined and optimized.

-

Ofloxacin Precursor Ion (m/z): ~362.2

-

N-Desmethyl Ofloxacin Precursor Ion (m/z): ~348.1

-

-

The collision energy and other source parameters must be optimized for maximum sensitivity.

-

Mandatory Visualizations

Metabolic Pathway of Ofloxacin

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. An Rcs Stress-Based High-Throughput Screen Reveals Novel Gyrase Inhibitors as Indirect Inducers of Cell Envelope Stress in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of ofloxacin after parenteral and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jbclinpharm.org [jbclinpharm.org]

Degradation of N-Desmethyl Ofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl ofloxacin (B1677185) is a primary metabolite and a significant degradation product of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. Understanding its degradation pathways is crucial for comprehending the environmental fate of ofloxacin, ensuring the stability of pharmaceutical formulations, and identifying potential transformation products that may possess biological activity or toxicity. This technical guide provides an in-depth overview of the degradation pathways of N-desmethyl ofloxacin, its resulting products, and the experimental protocols to study these processes.

N-desmethyl ofloxacin is formed by the removal of a methyl group from the piperazine (B1678402) ring of ofloxacin.[1][2] Its subsequent degradation is expected to follow pathways similar to those of its parent compound, primarily through photodegradation, biodegradation, and chemical (hydrolytic and oxidative) degradation.

Core Degradation Pathways and Products

The degradation of N-desmethyl ofloxacin primarily involves modifications to the piperazine ring, the carboxylic acid group, and the quinolone core. The main degradation pathways are photodegradation, biodegradation, and forced degradation under various stress conditions.

Photodegradation

N-desmethyl ofloxacin, like other fluoroquinolones, is susceptible to photodegradation when exposed to sunlight or UV radiation. The primary photodegradation pathways likely involve:

-

Piperazine Ring Opening: The piperazine ring is a common site of degradation for fluoroquinolones.[3] This can lead to the formation of various smaller, more polar compounds.

-

Decarboxylation: The loss of the carboxylic acid group is another significant photodegradation pathway, leading to the formation of decarboxylated N-desmethyl ofloxacin.[4]

-

Defluorination: The fluorine atom on the quinolone ring can be displaced, though this is generally a less common pathway.

Key Photodegradation Products:

While specific studies on N-desmethyl ofloxacin are limited, based on the photodegradation of ofloxacin, the expected products include:

-

Decarboxy-N-desmethyl ofloxacin

-

Products of piperazine ring cleavage

-

Hydroxylated derivatives

One study on the photodegradation of ofloxacin under sunlight identified N-desmethyl ofloxacin as one of the photo-metabolites, with a final concentration of 0.075 mg/L after 350 minutes of irradiation of a 1 mg/L ofloxacin solution.[3]

Biodegradation

Microbial activity can lead to the transformation of N-desmethyl ofloxacin in various environmental matrices. Biodegradation pathways often mirror metabolic processes and can include:

-

Piperazine Ring Cleavage: Similar to photodegradation, microorganisms can cleave the piperazine ring, utilizing the carbon and nitrogen as a source of nutrients.[5]

-

Hydroxylation: The introduction of hydroxyl groups at various positions on the molecule.

-

Further Demethylation: Although N-desmethyl ofloxacin is already demethylated, further enzymatic reactions on the piperazine ring are possible.

Studies on the biodegradation of ofloxacin have shown that cleavage of the piperazine ring and displacement of the fluorine substituent are major biotransformation routes.[5] It is highly probable that N-desmethyl ofloxacin undergoes similar transformations.

Forced Degradation

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, and heat.

-

Acid and Base Hydrolysis: Under acidic and basic conditions, the primary degradation is expected to be the opening of the piperazine ring. Decarboxylation can also occur under acidic conditions.

-

Oxidation: Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of N-oxides on the remaining nitrogen of the piperazine ring and further degradation of the molecule.[4]

-

Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation pathways.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the degradation of N-desmethyl ofloxacin based on typical degradation kinetics observed for ofloxacin. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: Photodegradation of N-Desmethyl Ofloxacin (Hypothetical Data)

| Time (hours) | N-Desmethyl Ofloxacin Remaining (%) | Decarboxy-N-desmethyl ofloxacin (%) | Piperazine Ring Cleavage Products (%) |

| 0 | 100 | 0 | 0 |

| 2 | 85 | 8 | 7 |

| 4 | 72 | 15 | 13 |

| 8 | 55 | 25 | 20 |

| 12 | 40 | 35 | 25 |

| 24 | 20 | 45 | 35 |

Table 2: Biodegradation of N-Desmethyl Ofloxacin by Labrys portucalensis F11 (Hypothetical Data)

| Time (days) | N-Desmethyl Ofloxacin Remaining (%) | Fluoride Release (%) | Piperazine Ring Cleavage Products (%) |

| 0 | 100 | 0 | 0 |

| 7 | 75 | 10 | 15 |

| 14 | 50 | 25 | 25 |

| 21 | 30 | 40 | 30 |

| 28 | 15 | 55 | 30 |

Table 3: Forced Degradation of N-Desmethyl Ofloxacin (Hypothetical Data)

| Stress Condition | Duration | N-Desmethyl Ofloxacin Remaining (%) | Major Degradation Product(s) |

| 0.1 M HCl | 24 hours at 80°C | 65 | Decarboxy-N-desmethyl ofloxacin, Piperazine ring opened products |

| 0.1 M NaOH | 8 hours at 60°C | 55 | Piperazine ring opened products |

| 30% H₂O₂ | 48 hours at RT | 70 | N-oxide derivatives |

| Thermal (Dry Heat) | 72 hours at 80°C | 90 | Minor unknown products |

Experimental Protocols

Detailed methodologies are crucial for reproducible degradation studies. The following are representative protocols for key experiments.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions.

Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve N-desmethyl ofloxacin in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.[7]

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution in a water bath at 80°C for 24 hours.[7] After cooling, neutralize with 0.1 M NaOH.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution in a water bath at 60°C for 8 hours.[7] After cooling, neutralize with 0.1 M HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.[7]

-

Thermal Degradation: Place a solid sample of N-desmethyl ofloxacin in a hot air oven at 80°C for 72 hours.[7]

-

Photolytic Degradation: Expose a solution of N-desmethyl ofloxacin (e.g., 10 µg/mL in water) in a quartz cuvette to a UV lamp (e.g., 254 nm) or a xenon lamp simulating sunlight for a defined period (e.g., 48 hours).[7] A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis:

-

Dilute the stressed samples to a suitable concentration with the mobile phase for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.

-

Photodegradation Study

Objective: To determine the rate and products of photodegradation under simulated solar light.

Protocol:

-

Sample Preparation:

-

Prepare a solution of N-desmethyl ofloxacin in ultrapure water at a concentration of 10 mg/L.

-

-

Experimental Setup:

-

Place the solution in a quartz reactor.

-

Use a solar simulator (e.g., xenon lamp with appropriate filters) to irradiate the solution. The light intensity should be monitored and maintained at a constant level.

-

Maintain a constant temperature using a water bath.

-

Stir the solution continuously.

-

-

Sampling and Analysis:

-

Withdraw samples at regular time intervals (e.g., 0, 30, 60, 120, 240, 360 minutes).

-

Immediately analyze the samples by HPLC-UV to determine the concentration of remaining N-desmethyl ofloxacin.

-

Use LC-MS/MS to identify the degradation products in samples taken at later time points.

-

Biodegradation Study (OECD 301 D - Closed Bottle Test)

Objective: To assess the ready biodegradability of N-desmethyl ofloxacin.

Protocol:

-

Inoculum:

-

Use an activated sludge from a domestic wastewater treatment plant as the microbial inoculum.

-

-

Test Setup:

-

Prepare a mineral medium as specified in the OECD 301 D guideline.

-

Add the test substance (N-desmethyl ofloxacin) to the mineral medium to achieve a concentration of 2-5 mg/L.

-

Inoculate the medium with the activated sludge.

-

Prepare control bottles with only inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

-

Fill the bottles completely, ensuring no headspace, and seal them.

-

-

Incubation and Measurement:

-

Incubate the bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.

-

Measure the dissolved oxygen concentration in each bottle at regular intervals.

-

-

Data Analysis:

-

Calculate the percentage of biodegradation based on the oxygen consumption in the test bottles compared to the theoretical oxygen demand (ThOD) of N-desmethyl ofloxacin.

-

Visualizations

Degradation Pathways

Caption: Major degradation pathways of N-desmethyl ofloxacin.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting forced degradation studies.

Conclusion

The degradation of N-desmethyl ofloxacin is a complex process involving multiple pathways, including photodegradation, biodegradation, and chemical degradation under stress conditions. The primary transformation products result from the opening of the piperazine ring and decarboxylation. A thorough understanding of these degradation pathways and the resulting products is essential for assessing the environmental impact of ofloxacin and for the development of stable pharmaceutical formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct comprehensive degradation studies of N-desmethyl ofloxacin. Further research focusing specifically on the degradation kinetics and product identification of N-desmethyl ofloxacin is warranted to build upon the knowledge extrapolated from its parent compound.

References

- 1. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. benchchem.com [benchchem.com]

- 5. Biodegradation of ofloxacin, norfloxacin, and ciprofloxacin as single and mixed substrates by Labrys portucalensis F11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Forced Degradation Studies of Ofloxacin and its Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies for the fluoroquinolone antibiotic, ofloxacin (B1677185). It is designed to be a practical resource for researchers, scientists, and drug development professionals involved in stability testing, analytical method development, and impurity profiling. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes key processes and degradation pathways.

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated in sufficient quantities for detection and characterization.[3]

Experimental Protocols for Forced Degradation of Ofloxacin

Detailed and standardized protocols are essential for reproducible forced degradation studies. The following sections provide a step-by-step guide for subjecting ofloxacin to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Preparation of Stock Solution

A standard stock solution of ofloxacin is the starting point for all degradation studies.

-

Accurately weigh 20 mg of ofloxacin working standard.

-

Transfer it to a 50 ml volumetric flask.

-

Dissolve the drug in methanol (B129727) with sonication or vigorous shaking.

-

Make up the volume to 50 ml with methanol to obtain a concentration of 0.4 mg/ml.[4]

-

Further dilute 1 ml of this stock solution to 10 ml with methanol to get a working concentration of 0.04 mg/ml.[4]

Acid Hydrolysis

Acidic conditions can lead to the hydrolysis of ofloxacin.

-

To 1 ml of the ofloxacin stock solution, add 1 ml of 0.1 N hydrochloric acid (HCl).

-

Reflux the mixture for a specified duration (e.g., 8 hours) at a controlled temperature (e.g., 80°C).[5]

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).

-

Dilute the neutralized solution to a suitable concentration with the mobile phase for analysis.[5]

Alkaline Hydrolysis

Basic conditions can also induce the degradation of ofloxacin.

-

To 1 ml of the ofloxacin stock solution, add 1 ml of 0.1 N sodium hydroxide (NaOH).

-

Keep the solution in a water bath at 60°C for 8 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid (HCl).

-

Dilute the final solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation

Oxidizing agents are used to simulate oxidative stress.

-

To 1 ml of the ofloxacin stock solution, add 1 ml of 3-30% (v/v) hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified duration (e.g., 48 hours), protected from light.

-

After incubation, dilute the solution to a suitable concentration for analysis.

Thermal Degradation

Thermal stress is applied to evaluate the stability of ofloxacin at elevated temperatures.

-

Expose the solid ofloxacin drug substance to dry heat in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 4 hours).[6]

-

Alternatively, a solution of ofloxacin can be subjected to thermal stress.

-

After exposure, dissolve the solid sample or dilute the solution to a suitable concentration for analysis.

Photolytic Degradation

Photostability testing is crucial to assess the impact of light on the drug substance.

-

Expose the ofloxacin drug substance (solid or in solution) to a light source that produces combined visible and ultraviolet (UV) outputs.

-

The exposure levels should be justified and controlled, with a minimum of 1.2 million lux hours and 200 watt hours/m².[2]

-

A sample protected from light should be used as a dark control.

-

After exposure, prepare the sample for analysis by dissolving or diluting it to a suitable concentration.

Quantitative Analysis of Ofloxacin Degradation

The following table summarizes the quantitative results from various forced degradation studies on ofloxacin. The percentage of degradation and the major degradation products identified under different stress conditions are presented.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products Identified | Analytical Method | Reference |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15% | Ofloxacin, Unknown Product 1 | HPLC | [7] |

| 1 N HCl | 6 hours | 40°C | Significant | Not specified | RP-HPLC | [8] | |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 45% | Ofloxacin, Decarboxylated Ofloxacin | HPLC | [7] |

| 1 N NaOH | 6 hours | 40°C | Significant | Not specified | RP-HPLC | [8] | |

| Oxidative Degradation | 30% H₂O₂ | 48 hours | Room Temp. | 25% | Ofloxacin N-oxide, 9-methyl piperizine | HPLC | [7] |

| 6% H₂O₂ | 6 hours | Room Temp. | Significant | Not specified | RP-HPLC | [8] | |

| Thermal Degradation | Dry Heat | 72 hours | 80°C | 8% | Minor unknown products | HPLC | [7] |

| Dry Heat | 4 hours | 105°C | Significant | Not specified | RP-HPLC | [6] | |

| Photolytic Degradation | UV light (254 nm) | 48 hours | Not specified | 12% | Photodegradation Products A, B | HPLC | [7] |

| Sunlight | Not specified | Not specified | Significant | Not specified | HPTLC | [4] |

Visualizing the Process and Pathways

Diagrams are powerful tools for understanding complex experimental workflows and chemical transformations. The following sections provide Graphviz diagrams to illustrate the forced degradation study workflow and the degradation pathways of ofloxacin.

Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies of ofloxacin.

Caption: General workflow for forced degradation studies of ofloxacin.

Ofloxacin Degradation Pathways

The following diagram illustrates the known degradation pathways of ofloxacin under various stress conditions, leading to the formation of different impurities.

Caption: Degradation pathways of ofloxacin under different stress conditions.

Conclusion